4-Chloro-5,8-dimethoxy-3-methylquinoline
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Overview
Description
4-Chloro-5,8-dimethoxy-3-methylquinoline is a quinoline derivative with the molecular formula C12H12ClNO2. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,8-dimethoxy-3-methylquinoline can be achieved through various synthetic routes. One common method involves the Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization. This process typically uses p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol as starting reagents, with BF3·OEt2 as a catalyst under microwave irradiation conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,8-dimethoxy-3-methylquinoline can undergo various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups at specific positions on the quinoline ring.
Scientific Research Applications
4-Chloro-5,8-dimethoxy-3-methylquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5,8-dimethoxy-3-methylquinoline is not well-documented. quinoline derivatives often exert their effects by interacting with DNA, enzymes, or cellular receptors. These interactions can disrupt biological processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,8-dimethoxy-4-methylquinoline: Similar in structure but with a different substitution pattern.
4-Chloro-8-methoxy-2-methylquinoline: Another quinoline derivative with different functional groups.
4-Chloro-7-methoxy-2-methylquinoline: Similar but with a different methoxy group position.
Uniqueness
4-Chloro-5,8-dimethoxy-3-methylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
58868-24-9 |
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Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
4-chloro-5,8-dimethoxy-3-methylquinoline |
InChI |
InChI=1S/C12H12ClNO2/c1-7-6-14-12-9(16-3)5-4-8(15-2)10(12)11(7)13/h4-6H,1-3H3 |
InChI Key |
VZEXPFCJNUJDPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2N=C1)OC)OC)Cl |
Origin of Product |
United States |
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